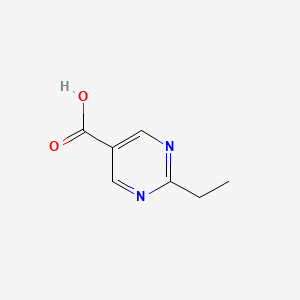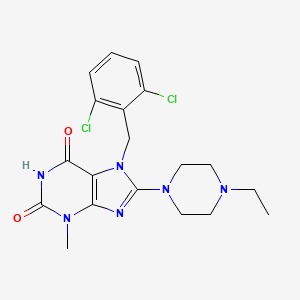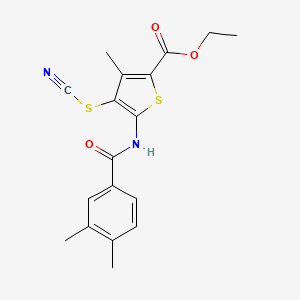
1-(3-chlorophenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-chlorophenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)methanesulfonamide is a useful research compound. Its molecular formula is C14H19ClN4O2S and its molecular weight is 342.84. The purity is usually 95%.
BenchChem offers high-quality 1-(3-chlorophenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-chlorophenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Studies and Supramolecular Assembly
- Research on nimesulidetriazole derivatives, which are structurally related to 1-(3-chlorophenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)methanesulfonamide, revealed insights into their crystal structures, intermolecular interactions, and supramolecular assembly. These studies used X-ray powder diffraction and Hirshfeld surface analyses to understand the effect of substitution on their supramolecular organization, highlighting the importance of N(sulphonamide)–H⋯O(sulfonyl) hydrogen bonds in forming dimensional frameworks (Dey et al., 2015).
Synthesis and Characterization
- The synthesis and crystal structure of related sulfonamide compounds, including methanesulfonates and their reactions, have been extensively studied. These investigations provide valuable knowledge on the chemical behavior, bonding patterns, and potential applications of similar sulfonamide-based compounds in medicinal chemistry and materials science (Upadhyaya et al., 1997).
Potential Biological Activity
- While direct studies on the specific compound may be limited, research on structurally related methanesulfonamide derivatives has explored their biological activity. For instance, studies on analogues of coenzyme M and their activity in the methyl coenzyme M reductase system of Methanobacterium thermoautotrophicum offer insights into the potential biological relevance of sulfonamide derivatives in microbial metabolism and energy production processes (Gunsalus et al., 1978).
Environmental Persistence and Degradation
- The environmental distribution and toxicity of compounds structurally related to 1-(3-chlorophenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)methanesulfonamide, such as tris(4-chlorophenyl)methane and tris(4-chlorophenyl)methanol, underline the significance of understanding the environmental fate of these chemicals. Their detection as microcontaminants highlights the need for research on their stability, degradation pathways, and potential environmental impacts (Boer, 1997).
properties
IUPAC Name |
1-(3-chlorophenyl)-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN4O2S/c1-11(2)14(9-19-16-6-7-17-19)18-22(20,21)10-12-4-3-5-13(15)8-12/h3-8,11,14,18H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OABDVZYOLFAAQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)NS(=O)(=O)CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)methanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(3,4-dimethoxyphenethyl)-1-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2920437.png)

![N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide](/img/structure/B2920439.png)
![Ethyl 2-[2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanylpropanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2920440.png)

![4-(4-methoxyphenethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2920445.png)
![(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(pyridin-4-yl)methanone](/img/structure/B2920446.png)



![2-[2-[4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]-2-oxoethyl]pyridazin-3-one](/img/structure/B2920452.png)